3-(2-chlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-hydroxybenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)-5-hydroxy-1,2,4-triazine-3(4H)-thione
- 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
3-(2-chlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a Schiff base. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H13ClN4O2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13ClN4O2/c18-14-4-2-1-3-13(14)15-9-16(21-20-15)17(24)22-19-10-11-5-7-12(23)8-6-11/h1-10,23H,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
JJLMEXLZVBTOGI-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.